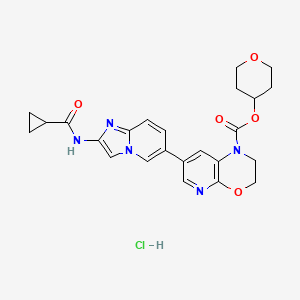

Carbonic anhydrase/AChE-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’anhydrase carbonique/AChE-IN-1 est un composé connu pour son action inhibitrice double sur les enzymes anhydrase carbonique et acétylcholinestérase. Les enzymes anhydrase carbonique sont des métalloenzymes qui catalysent l’hydratation réversible du dioxyde de carbone en bicarbonate et protons, jouant un rôle crucial dans divers processus physiologiques tels que la respiration, la régulation du pH et le transport des ions . L’acétylcholinestérase est une enzyme responsable de la dégradation du neurotransmetteur acétylcholine, qui est essentiel pour la fonction nerveuse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’anhydrase carbonique/AChE-IN-1 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions subséquentes dans des conditions spécifiques.

Méthodes de production industrielle

La production industrielle de l’anhydrase carbonique/AChE-IN-1 implique l’optimisation de la voie de synthèse pour une production à grande échelle. Cela comprend la sélection de réactifs rentables, l’optimisation des conditions réactionnelles pour maximiser le rendement et la garantie de la pureté du produit final par des techniques de purification telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

L’anhydrase carbonique/AChE-IN-1 subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction: Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.

Substitution: Les réactions de substitution sont utilisées pour introduire différents groupes fonctionnels, améliorant son activité inhibitrice.

Réactifs et conditions communs

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées dans des conditions de température et de pH contrôlées pour garantir la formation du produit souhaité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’anhydrase carbonique/AChE-IN-1 avec des groupes fonctionnels modifiés, qui peuvent présenter différents niveaux d’activité inhibitrice contre l’anhydrase carbonique et l’acétylcholinestérase .

Applications de recherche scientifique

L’anhydrase carbonique/AChE-IN-1 a un large éventail d’applications de recherche scientifique:

Applications De Recherche Scientifique

Carbonic anhydrase/AChE-IN-1 has a wide range of scientific research applications:

Mécanisme D'action

L’anhydrase carbonique/AChE-IN-1 exerce ses effets en se liant aux sites actifs des enzymes anhydrase carbonique et acétylcholinestérase. Pour l’anhydrase carbonique, le composé se lie à l’ion zinc dans le site actif, inhibant la capacité de l’enzyme à catalyser l’hydratation du dioxyde de carbone . Pour l’acétylcholinestérase, le composé se lie au site actif de l’enzyme, empêchant la dégradation de l’acétylcholine et améliorant ainsi la neurotransmission cholinergique .

Comparaison Avec Des Composés Similaires

Composés similaires

Des composés similaires à l’anhydrase carbonique/AChE-IN-1 comprennent:

Dérivés de la thiosemicarbazide: Ces composés inhibent également l’anhydrase carbonique et l’acétylcholinestérase, mais avec des degrés d’efficacité variables.

Phénols et polyphénols: Ces composés naturels présentent une activité inhibitrice contre l’anhydrase carbonique et sont étudiés pour leurs applications thérapeutiques potentielles.

Unicité

L’anhydrase carbonique/AChE-IN-1 est unique en raison de son action inhibitrice double sur l’anhydrase carbonique et l’acétylcholinestérase, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques. Sa capacité à cibler simultanément deux enzymes différentes la distingue des autres inhibiteurs qui ciblent généralement une seule enzyme .

Propriétés

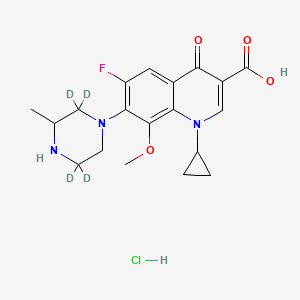

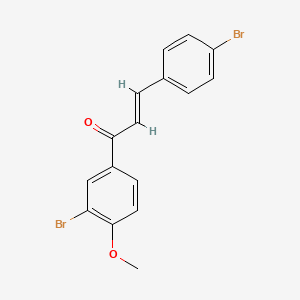

Formule moléculaire |

C16H12Br2O2 |

|---|---|

Poids moléculaire |

396.07 g/mol |

Nom IUPAC |

(E)-1-(3-bromo-4-methoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one |

InChI |

InChI=1S/C16H12Br2O2/c1-20-16-9-5-12(10-14(16)18)15(19)8-4-11-2-6-13(17)7-3-11/h2-10H,1H3/b8-4+ |

Clé InChI |

RHJMWLDPBVMLBR-XBXARRHUSA-N |

SMILES isomérique |

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br)Br |

SMILES canonique |

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E,5E)-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]oxan-4-one](/img/structure/B12367586.png)

![disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate](/img/structure/B12367636.png)